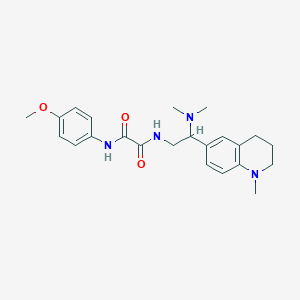

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Description

This compound is a synthetic oxalamide derivative featuring a dimethylaminoethyl-tetrahydroquinoline moiety at the N1 position and a 4-methoxyphenyl group at the N2 position. The 4-methoxyphenyl group contributes electron-donating properties, which may influence solubility and binding interactions.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-26(2)21(17-7-12-20-16(14-17)6-5-13-27(20)3)15-24-22(28)23(29)25-18-8-10-19(30-4)11-9-18/h7-12,14,21H,5-6,13,15H2,1-4H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDVPYKPYBVWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H23N5O3, with a molecular weight of 369.425 g/mol. It features a complex structure that includes a dimethylamino group and an oxalamide moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays and studies. Key findings include:

- Anticancer Activity : The compound has shown promising anticancer properties against several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. In vitro studies demonstrated IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

- Mechanism of Action : Research indicates that the compound may exert its effects through the induction of apoptosis in cancer cells. This is facilitated by the activation of caspases and the disruption of mitochondrial membrane potential .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on MCF-7 Cells :

-

In Vivo Studies :

- Objective : To assess the therapeutic potential in animal models.

- Results : In xenograft models, administration of the compound led to a reduction in tumor size by approximately 40% compared to untreated controls. Histological analysis revealed signs of necrosis and reduced cell proliferation in treated tumors .

The biological activity is primarily attributed to:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, which prevents further cell division and promotes apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cells, contributing to oxidative stress and subsequent cell death .

Data Summary Table

| Activity Type | Assay Type | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|---|

| Anticancer | MTT Assay | MCF-7 | 12 | Significant cytotoxicity |

| Apoptosis Induction | Flow Cytometry | MCF-7 | N/A | Increased apoptosis rates |

| In Vivo Efficacy | Tumor Xenograft | A549 | N/A | 40% reduction in tumor size |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The target compound belongs to a family of oxalamide derivatives with diverse substitutions. Key structural analogs include:

Table 1: Structural and Molecular Comparison of Oxalamide Derivatives

Key Observations and Implications

Aryl Substituent Effects: The 4-methoxyphenyl group in the target compound enhances hydrophilicity compared to 2-(methylthio)phenyl (), which is more lipophilic.

Heterocyclic Core Differences: Tetrahydroquinoline (target, ) offers partial saturation, balancing rigidity and flexibility, which may optimize binding to dynamic protein pockets.

Functional Group Contributions: Dimethylamino groups (target, ) impart basicity, enabling salt formation and pH-dependent solubility. Chlorophenyl () and methylthio () groups may influence electronic properties and metabolic stability .

Hypothetical Pharmacological Considerations

- The target compound’s 4-methoxyphenyl and dimethylamino groups may favor interactions with serotonin or adrenergic receptors, common targets for tetrahydroquinoline derivatives.

- Methylthio-substituted analogs () might exhibit enhanced blood-brain barrier penetration due to increased lipophilicity.

- Thiazolo-triazole-containing compounds () could exhibit unique binding modes in enzyme inhibition due to their bicyclic heteroaromatic system .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing oxalamide derivatives like N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide?

- Methodology : Oxalamides are typically synthesized via coupling reactions between amines and oxalyl chloride derivatives. For example, sodium hydride in anhydrous DMF can deprotonate the amine precursor (e.g., 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine), followed by reaction with 2-((4-methoxyphenyl)amino)-2-oxoacetyl chloride. Purification via silica gel chromatography yields the product .

- Key Considerations : Optimize reaction time and stoichiometry to improve yields (e.g., 12–64% yields reported for similar compounds). Use UPLC-MS and NMR (¹H/¹³C) to confirm purity and structure .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify substituent positions and confirm the absence of unreacted intermediates. For example, the dimethylamino group’s protons appear as a singlet near δ 2.2–2.5 ppm .

- Mass Spectrometry : Use UPLC-MS to confirm molecular weight (e.g., [M+H]+ ion) and detect impurities.

- Chromatography : Monitor reaction progress and purity via TLC or HPLC .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodology :

- Antimicrobial Screening : Test against bacterial/fungal strains using broth microdilution assays (MIC values).

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., IC50 determination).

- Receptor Binding Studies : Radioligand assays to assess affinity for targets like serotonin or dopamine receptors, given structural similarities to tetrahydroquinoline-based inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Substituent Variation : Synthesize analogs with modified tetrahydroquinoline (e.g., halogenation at position 7) or methoxyphenyl groups (e.g., replacing methoxy with ethoxy). Compare bioactivity trends .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions.

- Data Analysis : Correlate substituent electronic effects (Hammett constants) with activity changes .

Q. What strategies resolve contradictions in biological data across different assay conditions?

- Methodology :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, cell passage number).

- Solubility Testing : Use DLS or nephelometry to assess compound aggregation, which may cause false negatives .

- Metabolic Stability : Evaluate hepatic microsomal stability to rule out rapid degradation in certain assays .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

- Methodology :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification.

- Kinetic Studies : Perform time-resolved enzymatic assays (e.g., for kinase inhibition) to determine Ki or IC50 values.

- Molecular Dynamics Simulations : Model interactions with proposed targets (e.g., nNOS inhibitors in ) to predict binding modes .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Methodology :

- Sample Preparation : Use protein precipitation (acetonitrile) or SPE for plasma/brain homogenates.

- LC-MS/MS Quantification : Optimize MRM transitions for selective detection amid matrix interferences.

- Internal Standards : Deuterated analogs (e.g., d3-dimethylamino derivative) improve accuracy .

Methodological Troubleshooting

Q. How to address low yields in the final coupling step of the synthesis?

- Solutions :

- Activation : Replace oxalyl chloride with HATU/DIPEA for milder coupling conditions.

- Solvent Optimization : Switch from DMF to dichloromethane to reduce side reactions.

- Temperature Control : Perform reactions at 0–4°C to minimize decomposition .

Q. What steps mitigate spectral ambiguities in NMR characterization?

- Solutions :

- 2D NMR : Use HSQC/HMBC to resolve overlapping signals (e.g., tetrahydroquinoline CH2 groups).

- Deuteration : Exchange labile protons (e.g., NH) with D2O to simplify spectra.

- Paramagnetic Relaxation Agents : Add Cr(acac)3 to enhance resolution in crowded regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.